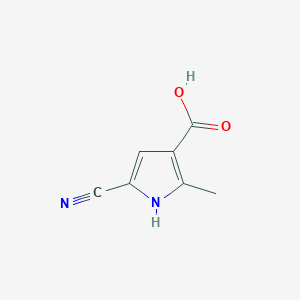![molecular formula C16H25N5O3 B2485048 Tert-butyl 4-{4-[(prop-2-enamido)methyl]-1h-1,2,3-triazol-1-yl}piperidine-1-carboxylate CAS No. 2128688-92-4](/img/structure/B2485048.png)
Tert-butyl 4-{4-[(prop-2-enamido)methyl]-1h-1,2,3-triazol-1-yl}piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-{4-[(prop-2-enamido)methyl]-1h-1,2,3-triazol-1-yl}piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a triazole ring, and a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{4-[(prop-2-enamido)methyl]-1h-1,2,3-triazol-1-yl}piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the triazole ring through a cycloaddition reaction. The final step involves the addition of the tert-butyl ester group. The reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-{4-[(prop-2-enamido)methyl]-1h-1,2,3-triazol-1-yl}piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-{4-[(prop-2-enamido)methyl]-1h-1,2,3-triazol-1-yl}piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving piperidine and triazole rings.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl 4-{4-[(prop-2-enamido)methyl]-1h-1,2,3-triazol-1-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds with enzymes or receptors, while the piperidine ring provides structural stability. This compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-(4-(dimethylamino)piperidine-1-yl)-2-methoxy-5-(prop-2-enamido)phenylcarbamate: Similar in structure but with different functional groups.
Tert-butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate: Shares the piperidine and tert-butyl ester groups but lacks the triazole ring.
Uniqueness
Tert-butyl 4-{4-[(prop-2-enamido)methyl]-1h-1,2,3-triazol-1-yl}piperidine-1-carboxylate is unique due to its combination of a piperidine ring, a triazole ring, and a tert-butyl ester group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research .
Eigenschaften
IUPAC Name |
tert-butyl 4-[4-[(prop-2-enoylamino)methyl]triazol-1-yl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3/c1-5-14(22)17-10-12-11-21(19-18-12)13-6-8-20(9-7-13)15(23)24-16(2,3)4/h5,11,13H,1,6-10H2,2-4H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJHHYCYFVKDKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=N2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(1H-pyrazol-1-yl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide](/img/structure/B2484965.png)
![2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2484967.png)


![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2484974.png)


![4-[(2-Methoxyethoxy)methyl]benzaldehyde](/img/structure/B2484979.png)
![4-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B2484981.png)
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2484982.png)

![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2484984.png)
![2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B2484985.png)

